Benzyl 2-acetylsulfanylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-acetylsulfanylpropanoate is a chemical compound that has been of great interest to researchers due to its potential applications in various fields. This compound is also known as benzyl mercaptoacetate and is a thiol ester that can be synthesized using different methods.
Wirkmechanismus
The mechanism of action of benzyl 2-acetylsulfanylpropanoate is not well understood. However, it is believed that this compound acts as a thiol-containing molecule, which can react with other molecules and form covalent bonds. This property of benzyl 2-acetylsulfanylpropanoate has been exploited in various scientific research applications, such as the synthesis of thiol-containing peptides and mercapturic acid derivatives.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of benzyl 2-acetylsulfanylpropanoate are not well studied. However, it is believed that this compound can act as a thiol-containing molecule and form covalent bonds with other molecules. This property of benzyl 2-acetylsulfanylpropanoate has potential applications in drug discovery and development, where thiol-containing molecules are used as building blocks for the synthesis of other compounds.
Vorteile Und Einschränkungen Für Laborexperimente
Benzyl 2-acetylsulfanylpropanoate has several advantages for lab experiments. This compound is easy to synthesize using different methods, and it can be purified using column chromatography. Benzyl 2-acetylsulfanylpropanoate is also a stable compound and can be stored for long periods without degradation. However, the limitations of benzyl 2-acetylsulfanylpropanoate include its limited solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for the research on benzyl 2-acetylsulfanylpropanoate. One direction is to study the mechanism of action of this compound in more detail, which can lead to the discovery of new applications for this compound. Another direction is to explore the potential of benzyl 2-acetylsulfanylpropanoate as a building block for the synthesis of other compounds, such as thiol-containing peptides and mercapturic acid derivatives. Finally, the potential applications of benzyl 2-acetylsulfanylpropanoate in drug discovery and development should be explored further, as this compound has the potential to be used as a building block for the synthesis of new drugs.
Synthesemethoden
Benzyl 2-acetylsulfanylpropanoate can be synthesized using different methods, such as the reaction of benzyl bromide with sodium mercaptoacetate in the presence of potassium carbonate. Another method involves the reaction of benzyl bromide with potassium thioacetate in the presence of potassium carbonate. The reaction is carried out under reflux conditions in anhydrous ethanol, and the product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
Benzyl 2-acetylsulfanylpropanoate has been used in various scientific research applications due to its potential as a building block for the synthesis of other compounds. This compound has been used in the synthesis of thiol-containing peptides, which have potential applications in drug discovery and development. Benzyl 2-acetylsulfanylpropanoate has also been used in the synthesis of mercapturic acid derivatives, which have potential applications in cancer research.
Eigenschaften
CAS-Nummer |
16850-03-6 |
---|---|
Produktname |
Benzyl 2-acetylsulfanylpropanoate |
Molekularformel |
C12H14O3S |
Molekulargewicht |
238.3 g/mol |
IUPAC-Name |
benzyl 2-acetylsulfanylpropanoate |
InChI |
InChI=1S/C12H14O3S/c1-9(16-10(2)13)12(14)15-8-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3 |
InChI-Schlüssel |
PENZKXXELJADOL-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OCC1=CC=CC=C1)SC(=O)C |
Kanonische SMILES |
CC(C(=O)OCC1=CC=CC=C1)SC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.